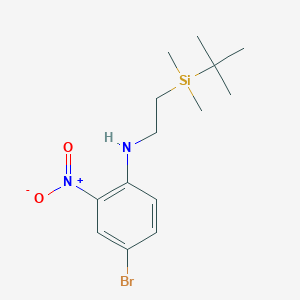
2-(Difluoromethoxy)nicotinaldehyde
Übersicht
Beschreibung
“2-(Difluoromethoxy)nicotinaldehyde” is a chemical compound with the molecular formula C7H5F2NO2 . It has an average mass of 173.117 Da and a monoisotopic mass of 173.028839 Da .
Molecular Structure Analysis
The molecular structure of “2-(Difluoromethoxy)nicotinaldehyde” consists of 7 carbon atoms, 5 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Molecular Studies
- Synthesis of Novel Compounds : Research has explored the use of nicotinaldehyde derivatives, like 2-(Difluoromethoxy)nicotinaldehyde, as intermediates in the synthesis of various compounds. For instance, Eichler, Rooney, and Williams (1976) demonstrated the use of ethyl 2-amino-4,6-di(trifluoromethyl)nicotinate, a related compound, in synthesizing 1,8-naphthyridines (Eichler, Rooney, & Williams, 1976).
- Methodology in Synthesizing Nicotine Analogues : A method for synthesizing nicotine and its analogues from nicotinaldehyde was developed, emphasizing intramolecular [3+2] cycloaddition of azomethine ylides (Bashiardes, Picard, & Pornet, 2009).
- Advanced Spectroscopic Analysis : The Fourier transform Raman and infrared spectra of nicotinaldehyde, a precursor of 2-(Difluoromethoxy)nicotinaldehyde, have been recorded and analyzed, enhancing understanding of its molecular structure (Jose & Mohan, 2006).
Biomedical Research and Applications
- Antiviral Activity Studies : Research into the antiviral properties of nicotinaldehyde derivatives, potentially including 2-(Difluoromethoxy)nicotinaldehyde, has been conducted. For instance, Attaby et al. (2007) investigated the antiviral activity of 6′-amino-2′-thioxo-1′,2′-dihydro-3,4′-bipyridine-3′,5′-dicarbonitrile derived from nicotinaldehyde (Attaby, Elghandour, Ali, & Ibrahem, 2007).
Material Science and Catalysis
- Electrocatalysts for Rechargeable Batteries : In material science, derivatives of nicotinaldehyde have been explored for applications in rechargeable batteries. Zhang et al. (2013) reported on the synthesis of mesoporous NiCo(2)O(4) nanoflakes for use in Li-O(2) batteries, a field where nicotinaldehyde derivatives could potentially play a role (Zhang et al., 2013).
Environmental Applications
- Chelating Sorbents for Water Treatment : The application of nicotinaldehyde derivatives in environmental science, specifically for water treatment, has been studied. Toubi, Radi, and Bacquet (2013) developed a chelating surface using nicotinaldehyde-modified silica for the preconcentration of heavy metals from water (Toubi, Radi, & Bacquet, 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(difluoromethoxy)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c8-7(9)12-6-5(4-11)2-1-3-10-6/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSRUFAAFDRBAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501247567 | |
| Record name | 3-Pyridinecarboxaldehyde, 2-(difluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501247567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethoxy)nicotinaldehyde | |
CAS RN |
2222104-51-8 | |
| Record name | 3-Pyridinecarboxaldehyde, 2-(difluoromethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2222104-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarboxaldehyde, 2-(difluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501247567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[4-(1-Piperazin-1-ylethyl)phenyl]boronic acid;2,2,2-trifluoroacetic acid](/img/structure/B1408902.png)










